Stereochemistry-Dependent CDK1/CDK5 Inhibition
The (S)-(-)-enantiomer of O-Demethylbuchenavianine demonstrates significantly greater potency against CDK1 and CDK5 compared to the (R)-(+)-enantiomer. This establishes that the stereochemistry of the piperidine ring is a critical determinant of kinase inhibitory activity [1].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.03 μM (CDK1); 0.05 μM (CDK5) for (S)-(-)-O-Demethylbuchenavianine |
| Comparator Or Baseline | (R)-(+)-O-Demethylbuchenavianine: IC50 = 1.1 μM (CDK1); 0.95 μM (CDK5) |
| Quantified Difference | 37-fold more potent for CDK1; 19-fold more potent for CDK5 for the (S)-enantiomer |
| Conditions | Biochemical kinase activity assay using recombinant CDK1/cyclin B and CDK5/p25 kinases [1] |
Why This Matters
This data mandates procurement of the specific stereoisomer for CDK-focused research; substitution with the less active enantiomer would require significantly higher concentrations, potentially leading to off-target effects or reduced assay sensitivity.
- [1] Nguyen, T. B., Lozach, O., Surpateanu, G., Wang, Q., Retailleau, P., Iorga, B. I., Meijer, L., & Guéritte, F. (2012). Synthesis, Biological Evaluation, and Molecular Modeling of Natural and Unnatural Flavonoidal Alkaloids, Inhibitors of Kinases. Journal of Medicinal Chemistry, 55(6), 2811-2819. View Source
